2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid
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Overview
Description
2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-imidazol-4-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions . This reaction can be catalyzed by acids or bases and is often facilitated by heat or light .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazo[1,2-a]pyrimidine core.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of imidazo[1,2-a]pyrimidine derivatives .
Scientific Research Applications
2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine core can bind to various enzymes and receptors, modulating their activity. This interaction can affect cellular pathways and lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-2-phenylimidazo[1,2-a]pyridine: This compound shares a similar core structure but differs in its substitution pattern.
7-Methyl-2-phenylimidazo[1,2-a]pyrimidine: Another closely related compound with slight variations in its functional groups.
Uniqueness
2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-7-13(21-9-14(19)20)18-8-12(17-15(18)16-10)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOHEGQRNDIVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)OCC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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